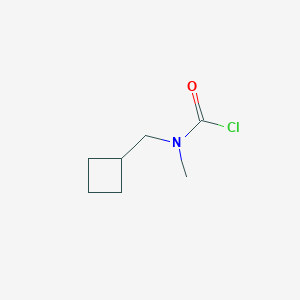

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

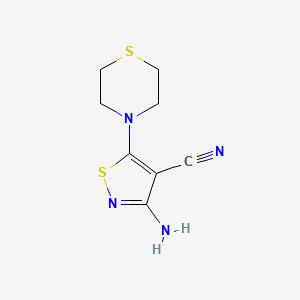

“N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a cyclic hydrocarbon with a ring of four carbon atoms . The compound also contains a carbamoyl chloride group, which is a functional group consisting of a carbonyl (a carbon double bonded to an oxygen) and a chloride atom . The cyclobutyl group is attached to the carbamoyl chloride group via a methyl (CH3) bridge .

Synthesis Analysis

The synthesis of such a compound could potentially involve several steps. One possible method could involve the reaction of cyclobutanecarbonyl chloride with magnesium salt of malonic ester . Another potential route could involve the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides .Molecular Structure Analysis

Cyclobutane, the core structure in this compound, is a cyclic molecule with four carbon atoms . The carbon atoms in cyclobutane are single bonded to other atoms, making it a saturated hydrocarbon . The cyclobutane ring is not flat but exists as a "puckered ring" . The carbamoyl chloride group is attached to the cyclobutane ring via a methyl bridge .Chemical Reactions Analysis

The reactivity of cyclobutyl compounds can be influenced by factors such as bond angle strain, torsional strain, and steric interactions . For example, cyclobutyl halides have been found to react with sodium benzenethiolate in an SN2 reaction . The rate of this reaction can be influenced by the size of the cyclobutyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” would depend on factors such as its molecular structure and the nature of its functional groups . For example, cyclobutane is a saturated hydrocarbon and is therefore relatively nonpolar and insoluble in water .科学的研究の応用

Interconversion Reactions and Stability

- Studies have explored the interconversion reactions of cyclobutyl and related derivatives, including their reactions with various reagents such as thionyl chloride, which is relevant to understanding the chemical behavior of N-(cyclobutylmethyl)-N-methylcarbamoyl chloride. These reactions are significant for synthesizing and modifying organic compounds in research settings (Roberts & Mazur, 1951).

Reactivity and Mechanistic Insights

- The reactivity of methylenecyclopropanes with sulfenyl and selenyl chlorides provides insights into the reactions forming cyclobutyl derivatives. These findings contribute to the understanding of mechanisms involving cyclobutyl groups, potentially applicable to compounds like N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Liu & Shi, 2004).

Structural and Spectroscopic Analysis

- Microwave spectroscopy has been employed to determine the structure and dynamics of cyclobutyl chloride and fluoride, which aids in understanding the structural aspects of related cyclobutyl compounds, including N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Kim & Gwinn, 1966).

Synthetic and Transformational Chemistry

- The synthesis and stability of carbamoyl sulfenyl chlorides and related compounds have been examined, providing valuable information on the synthesis routes and chemical transformations of N-methyl-N-phenylcarbamoyl derivatives, which are structurally related to N-(cyclobutylmethyl)-N-methylcarbamoyl chloride (Schrader et al., 2011).

Application in Analytical Chemistry

- N-methylcarbamate insecticides in water samples have been analyzed using dispersive liquid-liquid microextraction and HPLC, indicating the potential for analytical applications of N-methylcarbamoyl chlorides in environmental monitoring (Khodadoust & Hadjmohammadi, 2011).

Safety and Hazards

While specific safety data for “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” is not available, similar compounds such as dimethylcarbamoyl chloride are known to be hazardous. They may cause skin and eye irritation, respiratory irritation, and may be toxic if inhaled . Therefore, it’s crucial to handle such compounds with appropriate safety precautions.

将来の方向性

The future directions for research on “N-(cyclobutylmethyl)-N-methylcarbamoyl chloride” could potentially involve exploring its reactivity and potential applications in organic synthesis. Given the versatility of both the cyclobutyl and carbamoyl chloride functional groups, there could be many possibilities for future research .

作用機序

Target of Action

Compounds with similar structures, such as carbamates, often target enzymes like acetylcholinesterase .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Carbamates generally affect the cholinergic system by inhibiting acetylcholinesterase .

Pharmacokinetics

Similar compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Inhibition of acetylcholinesterase by similar compounds can lead to an accumulation of acetylcholine, resulting in overstimulation of the nervous system .

特性

IUPAC Name |

N-(cyclobutylmethyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-9(7(8)10)5-6-3-2-4-6/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUGAOKHFPCLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)

![N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2957102.png)

![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2957105.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2957114.png)

![3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzaldehyde](/img/structure/B2957117.png)